molecular formula C19H22N4O B2958798 4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2319854-72-1

4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile

Katalognummer B2958798
CAS-Nummer: 2319854-72-1
Molekulargewicht: 322.412
InChI-Schlüssel: XQLWJKKBAUCPMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with a piperidine moiety show a wide variety of biological activities . They are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Wissenschaftliche Forschungsanwendungen

Histamine H3 Antagonists

A study by Dvorak et al. (2005) focused on the development of 4-phenoxypiperidines as potent, conformationally restricted, non-imidazole histamine H3 antagonists. These compounds, including variants with a 4-phenoxypiperidine core, demonstrate potential as selective H3 receptor antagonists with in vivo efficacy, highlighting their relevance in wakefulness modulation and possibly other central nervous system (CNS) disorders. The research underscores the significance of structural conformation in enhancing receptor selectivity and activity, with one compound showing efficacy at low doses in a rat EEG model of wakefulness (Dvorak et al., 2005).

CGRP Receptor Inhibitor Synthesis

Cann et al. (2012) detailed the selection of an enantioselective process for synthesizing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The research describes a convergent, stereoselective, and economical synthesis approach, demonstrating the chemical versatility and potential therapeutic applications of such compounds in treating conditions like migraines. This work illustrates the importance of stereoselectivity and efficient synthesis routes in the development of new pharmaceutical agents (Cann et al., 2012).

HCV Inhibitors

Jiang et al. (2020) explored the optimization of 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile derivatives, leading to a new scaffold with significantly increased antiviral activity against Hepatitis C Virus (HCV). The study identified a highly effective HCV inhibitor, showcasing the compound's potential in blocking HCV replication by acting on the entry stage. This research emphasizes the compound's promise as a long-lasting, orally available, and low toxic HCV entry inhibitor for therapeutic use (Jiang et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

A study by Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent. This research provides insights into the fluorescence behavior of these compounds, which could be beneficial for developing new fluorescent probes and materials for optical applications. The study demonstrates how specific structural modifications, such as protonation or quarternization of the amine donor, can significantly affect the photophysical properties and electron transfer mechanisms (Gan et al., 2003).

Eigenschaften

IUPAC Name

4-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-2-7-19(22-21-15)24-14-18-8-10-23(11-9-18)13-17-5-3-16(12-20)4-6-17/h2-7,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWJKKBAUCPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.